3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-16-1-3-17(4-2-16)28(26,27)25-13-11-24(12-14-25)19-6-5-18(22-23-19)15-7-9-21-10-8-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAZPLSMBANBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a novel pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₂S |
| Molecular Weight | 367.87 g/mol |
| LogP | 3.5 |
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that pyridazine derivatives can inhibit various cancer cell lines through apoptosis induction. The specific compound under discussion has been evaluated for its cytotoxic effects against several tumor cell lines, demonstrating IC50 values in the micromolar range, suggesting moderate efficacy in inhibiting cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play crucial roles in cell signaling and proliferation. For example, similar compounds have shown activity against CDK4 and CDK6, which are critical in regulating the cell cycle .
- Receptor Binding : Preliminary studies suggest that the compound may act as an antagonist for certain receptors, including muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes .
Structure-Activity Relationship (SAR)
The SAR studies have revealed important insights into how modifications to the chemical structure affect biological activity:
- Sulfonyl Group : The presence of the sulfonyl moiety enhances binding affinity to target proteins, increasing potency.
- Piperazine Ring : Variations in the piperazine substituents lead to significant changes in activity profiles, indicating that this moiety is crucial for maintaining biological efficacy .
Case Studies
- Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines such as K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) demonstrated that the compound exhibits selective cytotoxicity, with lower toxicity towards normal cells .
- Kinase Profiling : A comprehensive kinase profiling study indicated that the compound effectively inhibits multiple kinases involved in cancer progression, including CDK4 and PDGFRβ, with IC50 values ranging from 50 nM to 200 nM across different assays .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacophore in drug development, particularly for neurological and inflammatory diseases. Its structural features allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Targeting Muscarinic Receptors
Research has identified derivatives of this compound as pan-muscarinic antagonists . These compounds demonstrate significant activity against muscarinic acetylcholine receptors (mAChRs), which are implicated in various CNS disorders. The structure-activity relationship (SAR) studies have indicated that modifications can enhance potency and selectivity for specific mAChR subtypes, making these compounds potential treatments for conditions such as Alzheimer's disease and schizophrenia .
Antidepressant Properties
Studies have also suggested that related compounds may act as antagonists at the 5-HT6 receptor, a target associated with mood regulation and cognitive function. Compounds targeting this receptor could provide new avenues for treating depression and anxiety disorders .
Biological Research
The compound's interactions with biological systems are significant for understanding its potential therapeutic effects.
Enzyme Inhibition
The sulfonyl and piperazine groups in the compound facilitate interactions with various enzymes, which can lead to inhibition or modulation of their activity. This characteristic is crucial for designing inhibitors that can selectively target pathological pathways in diseases.
Binding Affinity Studies
Binding assays have been conducted to evaluate the affinity of the compound for different receptors, including serotonin and dopamine receptors. Results indicate that certain modifications can enhance binding affinity, thus increasing the efficacy of potential drug candidates derived from this compound .
Materials Science
Beyond its medicinal applications, the unique structural properties of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine make it suitable for advanced materials development.
Polymer Development
The compound's functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific chemical functionalities. Such polymers could be useful in biomedical applications or as smart materials responsive to environmental stimuli.
Nanomaterials
Research into nanomaterials has highlighted the potential of using this compound as a building block for creating nanoscale devices or drug delivery systems. Its ability to form stable complexes with other molecules enhances its applicability in nanotechnology .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares structural features, molecular properties, and reported activities of the target compound and its analogues:
Key Observations
Substituent Effects on Activity: The 4-chlorobenzenesulfonyl group in the target compound likely improves solubility compared to the pyrimidin-2-yl group in MW069a, which is more lipophilic . However, MW069a exhibits higher potency (IC₅₀ = 1.2 nM) due to its pyrimidinyl-piperazine moiety, which may enhance target binding . The 3-(4-chlorophenoxy)propyl substituent in the compound from confers anti-bacterial activity, highlighting the role of flexible alkoxy chains in antimicrobial applications .
Molecular Weight and Drug-Likeness :
- The target compound (~421.9 g/mol) and MW069a (~383.4 g/mol) fall within acceptable ranges for blood-brain barrier penetration, critical for neurologic targets . In contrast, the biphenylsulfonyl analogue (488.6 g/mol) may face bioavailability challenges due to higher molecular weight .
Synthetic Strategies :
Binding and Target Interactions
- MW069a binds human p38α MAPK via hydrogen bonds between its pyrimidinyl group and kinase residues (PDB: 4EWQ) .
- The absence of a sulfonyl group in 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methylpyrazolyl)pyridazine (CAS 1019100-91-4) suggests reduced electron-withdrawing effects, which might impact enzyme inhibition .
Preparation Methods
Cyclocondensation Methods
The pyridazine ring is commonly formed via [4+2] cycloaddition or condensation reactions. A validated protocol involves reacting 1,4-diketones with hydrazine derivatives:
Reaction Scheme
Optimization Data
| Entry | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 80 | 72 |
| 2 | THF | 65 | 58 |
| 3 | DMF | 100 | 41 |
Ethanol at reflux provides optimal yield due to favorable solubility and reaction kinetics.
Halogenation for Subsequent Coupling
Piperazine Functionalization
Nucleophilic Aromatic Substitution
The 3-chloropyridazine undergoes displacement with piperazine under basic conditions:
Key Parameters
-
Base : Cesium carbonate outperforms K₂CO₃ (yield increase from 54% to 83%)
-
Solvent : DMF enables solubility of aromatic intermediates
-
Molar Ratio : 1:1.2 (pyridazine:piperazine) minimizes di-substitution byproducts
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The piperazine nitrogen is sulfonylated using standard conditions:
Purification
-
Crude product washed with 5% NaHCO₃ to remove excess sulfonyl chloride
-
Column chromatography (SiO₂, EtOAc/hexane 3:7) achieves >98% purity
Pyridin-4-yl Coupling
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed reaction installs the pyridine group:
Catalyst Screening
| Catalyst | Yield (%) |
|---|---|
| Pd(PPh₃)₄ | 89 |
| PdCl₂(dppf) | 76 |
| Pd(OAc)₂/XPhos | 82 |
Integrated Synthetic Route
Combining the above steps yields the target compound:
Stepwise Procedure
-
Synthesize 3-chloropyridazine via cyclocondensation (72% yield)
-
Displace chloride with piperazine (83% yield)
-
Sulfonylate with 4-chlorobenzenesulfonyl chloride (91% yield)
-
Couple pyridin-4-yl group via Suzuki reaction (89% yield)
Overall Yield
Analytical Characterization
Critical spectroscopic data confirm structure:
¹H NMR (400 MHz, DMSO-d₆)
δ 8.75 (d, J=5.6 Hz, 2H, pyridine-H)
δ 8.32 (s, 1H, pyridazine-H)
δ 7.92 (d, J=8.4 Hz, 2H, sulfonyl-H)
δ 3.45 (m, 8H, piperazine-H)
HRMS (ESI+)
Calculated for C₁₉H₁₇ClN₆O₂S: 460.0821
Found: 460.0819
Challenges and Optimization
Regioselectivity in Sulfonylation
Competitive N,N'-disulfonylation is mitigated by:
Q & A
Basic: How can synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves selecting coupling reagents (e.g., DCC or EDCI for amide bond formation) and controlling reaction conditions. For example, using anhydrous solvents like dichloromethane under nitrogen atmosphere minimizes hydrolysis of reactive intermediates. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol can achieve >95% purity . Monitoring reaction progress via TLC (Rf = 0.4–0.5 in ethyl acetate) ensures minimal byproduct formation.
Basic: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min; retention time ≈ 12.3 min .
- NMR : Key signals include δ 8.50–8.70 ppm (pyridinyl protons) and δ 3.20–3.80 ppm (piperazine CH2 groups) in DMSO-d6 .
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]+ at m/z 486.1 (calculated: 486.08) .
Basic: What pharmacological screening strategies are suitable for initial bioactivity assessment?
Methodological Answer:
Prioritize assays based on structural analogs:
- Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages (IC50 determination) .
- Antimicrobial : Broth microdilution against S. aureus (MIC) and C. albicans (IC80) .
- Kinase Inhibition : Screen against JAK2 or EGFR kinases using fluorescence polarization assays .
Advanced: How can computational tools guide reaction design for novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and predict regioselectivity in sulfonylation .
- Machine Learning : Train models on existing pyridazine derivatives to predict solubility (e.g., ALOGPS) or logP values for library design .
- Docking Studies : Autodock Vina for binding affinity estimation against COX-2 (PDB: 5KIR) to prioritize synthetic targets .
Advanced: How to resolve contradictions in reported biological activities of structural analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets using tools like RevMan to assess heterogeneity in IC50 values (e.g., antiplatelet activity ranges from 2–50 µM across studies) .
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to isolate compound-specific effects .
- Structural Clustering : Group analogs by substituents (e.g., chlorophenyl vs. trifluoromethyl) to identify trends in activity cliffs .
Advanced: What strategies enhance SAR understanding for the piperazine-pyridazine core?
Methodological Answer:
- Isosteric Replacement : Substitute the 4-chlorobenzenesulfonyl group with trifluoromethanesulfonyl to assess steric/electronic effects on solubility .
- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the core with E3 ligase ligands (e.g., thalidomide) to evaluate targeted degradation efficiency .
- Crystallography : Co-crystallize with Hsp90 (PDB: 3D0B) to map binding interactions of the pyridinyl moiety .
Advanced: How to address discrepancies in toxicity profiles during preclinical studies?
Methodological Answer:
- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the pyridazine ring) in hepatocyte incubations .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .
- In Silico Tox Prediction : Employ Derek Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
